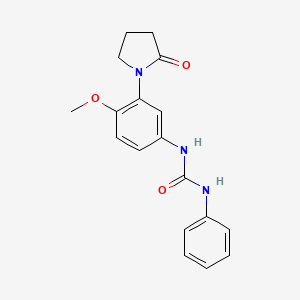

1-(4-Methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-3-phenylurea

Description

Properties

IUPAC Name |

1-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3/c1-24-16-10-9-14(12-15(16)21-11-5-8-17(21)22)20-18(23)19-13-6-3-2-4-7-13/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H2,19,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGCHKXCGYWUZNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)NC2=CC=CC=C2)N3CCCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-3-phenylurea typically involves the reaction of 4-methoxy-3-(2-oxopyrrolidin-1-yl)aniline with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the formation of the urea linkage.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-3-phenylurea can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the carbonyl group can produce a hydroxyl-substituted pyrrolidinone.

Scientific Research Applications

1-(4-Methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-3-phenylurea has been explored for various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Studied for its potential therapeutic effects, particularly in the context of anti-inflammatory and anticancer activities.

Industry: Used in the development of novel materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-3-phenylurea involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular processes. For example, it could inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-(4-Methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-3-phenylurea and analogous compounds:

Structural and Functional Insights:

Substituent Effects on Bioactivity: The 2-oxopyrrolidinyl group in the target compound may enhance target binding through conformational rigidity and hydrogen-bonding interactions, similar to the pyrrolo-pyrimidine group in the HCK inhibitor . Electron-withdrawing groups (e.g., cyano, trifluoromethyl) in compounds like 6i and 6j reduce solubility but improve metabolic stability, whereas alkoxy chains (e.g., hexyloxy) increase lipophilicity, aiding membrane penetration .

Synthesis Complexity :

- The target compound’s synthesis likely involves multi-step reactions, including coupling of substituted anilines with phenyl isocyanate, analogous to methods in . Yields for structurally complex analogs (e.g., the HCK inhibitor in ) are lower (~20%) due to steric and electronic challenges .

Biological Relevance :

- Thiourea derivatives (e.g., 1-(4-fluorophenyl)-3-(4-(hexyloxy)phenyl)thiourea) exhibit comparable anticancer activity to urea derivatives but with altered pharmacokinetics due to the thiourea moiety .

- The HCK inhibitor’s pyrrolo-pyrimidine group demonstrates how extended heterocyclic systems improve kinase selectivity and potency , suggesting that the 2-oxopyrrolidinyl group in the target compound may similarly optimize interactions with enzymatic pockets.

Research Findings and Implications

- Hydrogen-Bonding Networks : The urea backbone forms strong hydrogen bonds, critical for crystal packing (as per Etter’s graph set analysis ) and target binding. The methoxy group’s electron-donating nature may stabilize these interactions compared to electron-withdrawing substituents .

- Anticancer Potential: Alkoxy-substituted ureas (e.g., 1-(4-(hexyloxy)phenyl)-3-phenylurea) show high yields (90%) and efficacy, suggesting that the target compound’s methoxy group could similarly enhance bioavailability .

Biological Activity

1-(4-Methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-3-phenylurea is a synthetic organic compound that has attracted significant research interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Methoxy Group : Enhances lipophilicity and may affect receptor interactions.

- Pyrrolidinone Ring : Suggests potential interactions with various biological targets.

- Urea Moiety : Commonly involved in enzyme inhibition and receptor modulation.

The molecular formula for this compound is , with a molecular weight of approximately 364.43 g/mol.

The biological activity of 1-(4-Methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-3-phenylurea is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : It may inhibit the activity of certain enzymes by binding to their active sites, thus preventing substrate interaction.

- Receptor Modulation : The compound could interact with cellular receptors, triggering intracellular signaling pathways that lead to various biological responses.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

Antimicrobial Activity

Studies have shown that compounds with similar structures exhibit significant antibacterial and antifungal properties. For instance, derivatives of related compounds have demonstrated effectiveness against pathogens such as Escherichia coli and Candida albicans .

Enzyme Inhibition

Research on related urea derivatives indicates that they can act as inhibitors for calcium release-activated calcium (CRAC) channels, specifically targeting ORAI1. This mechanism suggests potential therapeutic applications in treating immune disorders .

Comparative Analysis

To better understand the biological activity of 1-(4-Methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-3-phenylurea, it is useful to compare it with other similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(4-Methoxyphenyl)-3-(o-tolyl)urea | Lacks pyrrolidinone ring | Different enzyme inhibition profile |

| 1-(4-Methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-3-(m-tolyl)urea | Meta-tolyl group instead of ortho | Altered reactivity and binding properties |

Case Studies

Several case studies have highlighted the efficacy of urea derivatives in various biological contexts:

- CRAC Channel Inhibition : A study identified a derivative that inhibited Ca influx through CRAC channels with an IC50 value of 3.25 μmol/L. The findings suggest that modifications in the urea structure can enhance potency while reducing cytotoxicity .

- Antimicrobial Studies : Research on related compounds demonstrated significant antibacterial activity against key pathogens, indicating the potential for developing new antimicrobial agents based on the urea scaffold .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for 1-(4-Methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-3-phenylurea?

The synthesis involves multi-step organic reactions, typically starting with functionalization of the pyrrolidinone ring and subsequent urea coupling. Key steps include:

- Temperature control : Maintain 0–5°C during the formation of the urea bond to prevent side reactions .

- Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilic substitution at the methoxyphenyl group .

- Catalysts : Employ coupling agents like EDCI/HOBt for efficient urea bond formation .

Validation : Monitor reaction progress via TLC or HPLC-MS to confirm intermediate purity .

Q. How can researchers characterize the structural integrity of this compound?

Analytical techniques include:

- NMR spectroscopy : Confirm substituent positions (e.g., methoxy and pyrrolidinone protons at δ 3.8–4.2 ppm) .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., urea carbonyl interactions at 1.8–2.0 Å) .

- Mass spectrometry : Verify molecular ion peaks (e.g., [M+H]+ at m/z 394.16) .

Q. What preliminary assays are recommended to evaluate its biological activity?

- Enzyme inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for ATPase activity) .

- Cellular assays : Measure cytotoxicity via MTT assays in cancer cell lines (e.g., HeLa or MCF-7) .

- Receptor binding : Use radioligand displacement assays (e.g., for GPCR targets) .

Advanced Research Questions

Q. How can the mechanism of action be elucidated for this compound?

- Molecular docking : Simulate binding poses with target proteins (e.g., using AutoDock Vina) to identify key interactions (e.g., hydrogen bonds with pyrrolidinone carbonyl) .

- Enzyme kinetics : Perform Michaelis-Menten analysis to determine inhibition constants (Ki) under varied substrate concentrations .

- Mutagenesis studies : Introduce point mutations in target proteins to validate binding site residues .

Q. How should conflicting data on structure-activity relationships (SAR) be resolved?

- Comparative crystallography : Analyze analogs (e.g., ethoxy vs. methoxy derivatives) to assess substituent effects on binding .

- Free-energy perturbation (FEP) : Quantify ΔΔG values for substituent modifications using molecular dynamics simulations .

- Bioisosteric replacement : Replace the pyrrolidinone ring with morpholine or piperidone to test activity retention .

Q. What strategies improve solubility and stability in biological assays?

Q. How can computational modeling guide the design of derivatives?

- DFT calculations : Optimize geometries and predict electronic properties (e.g., HOMO-LUMO gaps) to prioritize syntheses .

- Pharmacophore mapping : Identify essential features (e.g., urea hydrogen-bond donors) using Schrödinger Phase .

- ADMET prediction : Use tools like SwissADME to estimate bioavailability and toxicity risks .

Q. What experimental approaches validate structure-activity hypotheses?

- Systematic substitution : Synthesize analogs with varying substituents (e.g., halogenation at the phenyl ring) and test activity .

- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics to correlate structural changes with affinity .

- Proteomics : Identify off-target interactions via affinity purification and LC-MS/MS .

Q. How should researchers handle discrepancies in crystallographic data?

- High-resolution XRD : Collect data at ≤1.0 Å resolution to resolve ambiguous electron density (e.g., disordered methoxy groups) .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O bonds) to explain packing variations .

- Temperature-dependent studies : Perform crystallography at 100 K and 298 K to assess thermal motion effects .

Q. What advanced techniques assess photophysical properties?

- Time-resolved fluorescence : Measure excited-state lifetimes (τ) to evaluate potential as a fluorophore .

- TD-DFT simulations : Predict absorption/emission spectra and compare with experimental UV-Vis data .

- Solvatochromism studies : Test solvent polarity effects on λmax to infer charge-transfer transitions .

Q. How can metabolic stability be evaluated in preclinical studies?

Q. What methods address toxicity concerns in early development?

- Ames test : Assess mutagenicity in Salmonella typhimurium strains TA98/TA100 .

- hERG channel assay : Patch-clamp studies to evaluate cardiotoxicity risks .

- In vivo acute toxicity : Dose rodents (e.g., 50–200 mg/kg) and monitor organ histopathology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.